molecular formula C20H18N2O3S2 B2989986 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide CAS No. 941998-94-3

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide

Cat. No. B2989986
CAS RN: 941998-94-3
M. Wt: 398.5
InChI Key: MRPVXHSEACVHHT-UHFFFAOYSA-N
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Description

Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds can be greatly affected by the substituents on the thiazole ring .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the peaks in the IR spectrum can be assigned to different functional groups present in the molecule .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can participate in Pd-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, melting points can be determined using open capillary tubes .

Scientific Research Applications

Anticancer Activity

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide and its derivatives have been extensively studied for their anticancer properties. Research indicates that benzothiazole derivatives possess significant antiproliferative activity against various cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The most active compounds have shown a prominent inhibitory effect on cell growth, with some emerging for their proapoptotic effect, particularly evident towards MCF-7 cancer cell lines (Corbo et al., 2016). This indicates the potential of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide derivatives as novel apoptosis inducers in cancer therapy.

Cardiac Electrophysiological Activity

The cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including structures similar to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide, has been explored. These compounds exhibit potency in the in vitro Purkinje fiber assay comparable to that of known selective class III agents, indicating their potential as new selective class III agents for cardiac applications (Morgan et al., 1990).

Antileukemic Agents

Derivatives of benzothiazole have been synthesized and evaluated for their efficacy as antileukemic agents in human leukemia cells. The chemical structures and cytotoxicity assessments indicate significant cytotoxic responses to cancer cell lines tested, suggesting the potential of these derivatives as effective antileukemic agents (Prasanna et al., 2010).

Future Directions

Benzothiazole derivatives have shown promise in various areas of medicinal chemistry. Future research could focus on designing and synthesizing new benzothiazole derivatives with enhanced biological activities .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)26-20/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPVXHSEACVHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide

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